Cas no 2137488-35-6 (tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate)

Tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate is a specialized organic compound featuring a tert-butyl ester group and an imidazole-substituted amino acid backbone. Its structure combines a protected amino acid moiety with a propyl-substituted imidazole ring, making it a valuable intermediate in pharmaceutical and peptide synthesis. The tert-butyl ester group enhances stability and solubility, facilitating handling and further functionalization. The imidazole moiety contributes to potential biological activity, particularly in drug discovery targeting enzyme inhibition or receptor modulation. This compound is particularly useful in medicinal chemistry for the development of novel therapeutics, owing to its versatile reactivity and compatibility with solid-phase peptide synthesis (SPPS) techniques.
tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate structure
2137488-35-6 structure
Product Name:tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate
CAS No:2137488-35-6
MF:C14H25N3O2
MW:267.367203474045
CID:6333009
PubChem ID:165954695
Update Time:2025-10-10

tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate
    • 2137488-35-6
    • EN300-1141513
    • Inchi: 1S/C14H25N3O2/c1-6-7-11-16-8-9-17(11)10(2)12(15)13(18)19-14(3,4)5/h8-10,12H,6-7,15H2,1-5H3
    • InChI Key: LONXAIXZCGCAKG-UHFFFAOYSA-N
    • SMILES: O(C(C(C(C)N1C=CN=C1CCC)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 267.19467705g/mol
  • Monoisotopic Mass: 267.19467705g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 70.1Ų

tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate Pricemore >>

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Additional information on tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate

Comprehensive Overview of tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate (CAS No. 2137488-35-6)

The compound tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate (CAS No. 2137488-35-6) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a tert-butyl ester group and a 2-propyl-1H-imidazole moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzymes and receptors involved in metabolic pathways.

In recent years, the demand for imidazole derivatives has surged due to their versatility in medicinal chemistry. The 2-propyl-1H-imidazole component in this compound is known for its role in modulating biological activity, which aligns with current trends in precision medicine and targeted therapy. This has led to increased searches for terms like "imidazole-based drug intermediates" and "tert-butyl ester applications" in scientific databases and AI-driven platforms.

The synthesis of tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate involves multi-step organic reactions, including esterification and imidazole functionalization. Its CAS No. 2137488-35-6 serves as a unique identifier in chemical databases, facilitating efficient retrieval for researchers. The compound's stability under various conditions makes it suitable for further derivatization, a feature highly sought after in high-throughput screening and combinatorial chemistry.

From an industrial perspective, this compound aligns with the growing focus on green chemistry and sustainable synthesis. Its potential as a building block for biodegradable polymers or catalysts has sparked interest among environmental scientists. Online queries such as "sustainable imidazole derivatives" and "eco-friendly ester synthesis" reflect this emerging trend.

In analytical chemistry, tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate presents interesting challenges and opportunities. Its characterization requires advanced techniques like NMR spectroscopy and mass spectrometry, topics frequently searched by analytical professionals. The compound's chiral center also raises questions about enantioselective synthesis, a hot topic in asymmetric catalysis research.

The pharmaceutical industry's shift toward small-molecule therapeutics has further elevated the relevance of this compound. Its amino acid-like structure makes it a candidate for peptidomimetic design, addressing common search queries like "imidazole in drug design" and "amino ester prodrugs." These applications are particularly relevant in the development of neurological and metabolic disorder treatments.

Quality control of tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate is another area of focus, with researchers frequently searching for "HPLC methods for imidazole derivatives." The compound's purity is critical for its performance in downstream applications, emphasizing the need for robust analytical protocols. This aligns with the broader industry emphasis on quality-by-design principles in chemical manufacturing.

In conclusion, tert-butyl 2-amino-3-(2-propyl-1H-imidazol-1-yl)butanoate (CAS No. 2137488-35-6) represents a multifaceted compound with wide-ranging applications. Its relevance to current research trends, from drug discovery to sustainable chemistry, ensures its continued importance in scientific literature and industrial practice. As search behaviors evolve, this compound remains at the intersection of several high-interest topics in modern chemistry and pharmacology.

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